molecular formula C12H9N3O2 B11761228 2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B11761228
M. Wt: 227.22 g/mol
InChI Key: IKTJKPJAXIRKQB-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of a hydroxyphenyl group at the 2-position adds to its unique chemical properties. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4-hydroxybenzaldehyde, β-naphthol, and a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids or transition metal complexes, to facilitate the reaction. Additionally, continuous flow reactors may be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its unique combination of a hydroxyphenyl group and a pyrrolopyrimidine core, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H9N3O2/c16-8-3-1-7(2-4-8)10-14-11-9(5-6-13-11)12(17)15-10/h1-6,16H,(H2,13,14,15,17)

InChI Key

IKTJKPJAXIRKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CN3)C(=O)N2)O

Origin of Product

United States

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